3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one
Description
3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Properties
IUPAC Name |
3-amino-5-chloro-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFDJMVCNFJXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-nitroaniline with methyl isocyanate, followed by reduction and cyclization to form the indole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using Pd/C or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry.
Scientific Research Applications
3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one: Another indole derivative with similar structural features but different functional groups.
5-chloro-2-methylindole: Shares the indole core but differs in the position and type of substituents.
Uniqueness
3-amino-5-chloro-1-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
